4,4-Dimethyl-3-phenyl-1,3-oxazolidine-2,5-dione
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Overview
Description
4,4-Dimethyl-3-phenyl-1,3-oxazolidine-2,5-dione is an organic compound with the molecular formula C11H11NO3 It belongs to the class of oxazolidines, which are heterocyclic compounds containing a five-membered ring with oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-3-phenyl-1,3-oxazolidine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-nitrobenzaldehyde with acetic anhydride to form an intermediate, which is then cyclized to produce the desired oxazolidine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-3-phenyl-1,3-oxazolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidine derivatives.
Reduction: Reduction reactions can convert the oxazolidine ring into other functional groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product, but typically involve catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidine derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine or alcohol derivatives.
Scientific Research Applications
4,4-Dimethyl-3-phenyl-1,3-oxazolidine-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme-catalyzed reactions and as a model compound for understanding biological processes.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-3-phenyl-1,3-oxazolidine-2,5-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context in which the compound is used, such as in biological systems or industrial processes .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethyl-5-phenyloxazolidine: A similar compound with slight structural differences.
2,5-Oxazolidinedione: Another related compound with different functional groups.
Uniqueness
4,4-Dimethyl-3-phenyl-1,3-oxazolidine-2,5-dione is unique due to its specific arrangement of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Properties
CAS No. |
89267-51-6 |
---|---|
Molecular Formula |
C11H11NO3 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
4,4-dimethyl-3-phenyl-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C11H11NO3/c1-11(2)9(13)15-10(14)12(11)8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChI Key |
VZXVCMBCGJECCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)OC(=O)N1C2=CC=CC=C2)C |
Origin of Product |
United States |
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